molecular formula C9H15N3O2 B8797564 (5,6-Diethoxypyridazin-3-yl)methanamine

(5,6-Diethoxypyridazin-3-yl)methanamine

Cat. No. B8797564
M. Wt: 197.23 g/mol
InChI Key: GQCNFKOQFFYLCD-UHFFFAOYSA-N
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Patent
US08598177B2

Procedure details

5,6-Diethoxypyridazin-3-ylmethyl methanesulfonate (620 mg) was dissolved in methanol (10 ml) and added dropwise while cooling with ice to an ammonia solution (16 ml; 7N in methanol). After being stirred for 6 h and left to stand overnight, the solvent was drawn off and the residue was purified by means of preparative HPLC. The product-containing fractions were combined, freed of the acetonitrile and freeze-dried. 305 mg of the desired product were obtained.
Name
5,6-Diethoxypyridazin-3-ylmethyl methanesulfonate
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]1[N:8]=[N:9][C:10]([O:16][CH2:17][CH3:18])=[C:11]([O:13][CH2:14][CH3:15])[CH:12]=1)(=O)=O.[NH3:19]>CO>[CH2:14]([O:13][C:11]1[CH:12]=[C:7]([CH2:6][NH2:19])[N:8]=[N:9][C:10]=1[O:16][CH2:17][CH3:18])[CH3:15]

Inputs

Step One
Name
5,6-Diethoxypyridazin-3-ylmethyl methanesulfonate
Quantity
620 mg
Type
reactant
Smiles
CS(=O)(=O)OCC=1N=NC(=C(C1)OCC)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the residue was purified by means of preparative HPLC
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC=1C=C(N=NC1OCC)CN
Measurements
Type Value Analysis
AMOUNT: MASS 305 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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